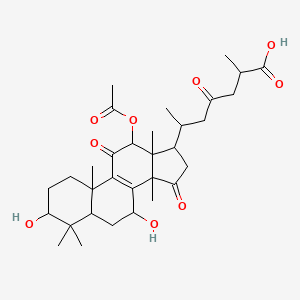

12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid

Beschreibung

Molecular Architecture and Stereochemical Configuration

The molecular structure of 12β-Acetyloxy-3β,7β-dihydroxy-11,15,23-trioxo-5α-lanost-8-en-26-oic acid represents a highly complex lanostane-type triterpenoid with the molecular formula C32H46O9 and a molecular weight of 574.7 grams per mole. This compound belongs to the ganoderic acid family and is specifically designated as Ganoderic acid K, characterized by its distinctive substitution pattern and stereochemical configuration. The compound exhibits a tetracyclic triterpenic framework typical of lanostane derivatives, featuring multiple functional groups strategically positioned throughout the molecular structure.

The stereochemical configuration of this molecule is particularly noteworthy, with specific β-orientations at the 3, 7, and 12 positions, and α-orientation at the 5 position of the lanostane skeleton. The systematic name reflects the precise stereochemical arrangement: 6-(12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid. This nomenclature emphasizes the complex substitution pattern that includes acetyloxy, dihydroxy, and multiple oxo functionalities distributed across the polycyclic framework.

The compound's architecture features seven methyl groups, seven methylene groups, four methine groups, one carboxyl group, and multiple carbonyl functionalities, creating a highly oxidized triterpene structure. The presence of conjugated systems, particularly the 8-ene double bond, contributes to the molecule's electronic properties and potential biological activities. The side chain contains a carboxylic acid functionality at position 26, which is characteristic of ganoderic acid derivatives and plays a crucial role in the compound's solubility and binding properties.

Eigenschaften

IUPAC Name |

6-(12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19-22,27,35-36H,9-14H2,1-8H3,(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHYQHPDUCRLMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316799 | |

| Record name | Ganoderic acid K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ganoderic acid K | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104700-95-0 | |

| Record name | Ganoderic acid K | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104700-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ganoderic acid K | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Wirkmechanismus

Biologische Aktivität

12β-Acetyloxy-3β,7β-dihydroxy-11,15,23-trioxo-5α-lanost-8-en-26-oic acid, also known as Ganoderic acid K, is a triterpenoid compound derived from the medicinal fungus Ganoderma lucidum. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and immunology. This article explores the biological activity of Ganoderic acid K, highlighting its pharmacological potential through detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

Ganoderic acid K has a complex lanostane structure characterized by multiple hydroxyl groups and a unique trioxo configuration. Its molecular formula is with a molecular weight of 574.71 g/mol . The structural features contribute significantly to its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C32H46O9 |

| Molecular Weight | 574.71 g/mol |

| Functional Groups | Hydroxyl (−OH), Acetoxy (−OCOCH3) |

| Core Structure | Lanostane |

Anticancer Properties

Research indicates that Ganoderic acid K exhibits significant anticancer properties. Studies have shown its ability to induce apoptosis in various cancer cell lines. For instance, it has been reported to effectively inhibit the proliferation of human liver cancer cells (HepG2) and breast cancer cells (MCF-7) through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study: HepG2 Cells

A study demonstrated that treatment with Ganoderic acid K resulted in a dose-dependent decrease in cell viability of HepG2 cells. The compound induced apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Antioxidant Activity

Ganoderic acid K also exhibits notable antioxidant activity. Its hydroxyl groups play a crucial role in scavenging free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in preventing chronic diseases associated with oxidative stress, including cancer and cardiovascular diseases .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Research indicates that Ganoderic acid K can downregulate the expression of TNF-α and IL-6 in macrophages, suggesting its utility in treating inflammatory conditions .

Immunomodulatory Effects

Ganoderic acid K enhances immune response by stimulating lymphocyte proliferation and increasing the production of antibodies. This immunomodulatory activity is beneficial for enhancing the body's defense mechanisms against infections and diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of Ganoderic acid K, it is essential to compare it with structurally similar compounds within the lanostane family.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3β-Hydroxy-lanostane | Fewer hydroxyl groups | Lower antioxidant activity |

| 3β-Dihydroxy-lanostane | Similar backbone | Moderate anticancer effects |

| 3α-Acetoxy-lanosta | Acetoxy group at different position | Antimicrobial properties |

| Ganoderic Acid A | Different functional groups | Stronger cytotoxicity against certain cancer cells |

This table illustrates how Ganoderic acid K's unique structural features contribute to its enhanced biological activities compared to other compounds .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Properties :

- Studies have shown that 12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid may possess significant anticancer effects. It has been reported to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7) and leukemia cells . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

-

Antioxidant Activity :

- The compound demonstrates antioxidant properties that can protect cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and enhance the body's antioxidant defenses.

- Anti-inflammatory Effects :

-

Antimicrobial Activity :

- The compound has shown potential antimicrobial effects against various pathogens, which could be beneficial in treating infections.

Comparative Analysis with Related Compounds

The following table outlines some structural analogs and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3beta-Hydroxy-lanostane | Fewer hydroxyl groups | Lower antioxidant activity |

| 3beta-Dihydroxy-lanostane | Similar backbone | Moderate anticancer effects |

| Ganoderic Acid A | Different functional groups | Stronger cytotoxicity against cancer |

This comparison highlights the unique properties of 12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid within the lanostane family.

Case Studies

Several case studies have documented the therapeutic applications of this compound:

- Breast Cancer Treatment : A study published in the Journal of Ethnopharmacology demonstrated that Ganoderic acid K inhibited tumor growth in MCF-7 cells through apoptosis induction and modulation of cell cycle regulators .

- Anti-inflammatory Research : Another investigation explored its anti-inflammatory effects in a mouse model of arthritis, showing a significant reduction in inflammatory markers upon treatment with the compound.

- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli strains, suggesting its potential as an antimicrobial agent.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound’s reactivity is primarily driven by its functional groups:

-

Acetyloxy groups : Susceptible to hydrolysis under acidic or basic conditions, yielding hydroxyl groups.

-

Hydroxyl groups : Participate in esterification, glycosylation, or oxidation reactions.

-

Ketone groups : Potential targets for reduction (e.g., forming secondary alcohols) or nucleophilic additions.

Key Reaction Pathways:

Synthetic Modifications

While direct synthesis routes are not fully detailed in literature, semi-synthetic modifications have been explored to enhance bioavailability:

-

Acetylation/Deacetylation : The acetyl group at C-12 can be removed or replaced to alter hydrophobicity .

-

Esterification : The C-26 carboxylic acid is reactive toward ester formation, improving membrane permeability .

Example Semi-Synthetic Derivatives:

| Derivative | Modification | Purpose |

|---|---|---|

| Methyl ester | C-26 esterified with methanol | Increased lipophilicity |

| Glycoside | C-3 or C-7 hydroxyl linked to sugar | Enhanced targeting |

Stability Under Physiological Conditions

The compound’s stability is pH-dependent:

-

Acidic environments : Accelerated hydrolysis of acetyloxy groups .

-

Basic environments : Degradation of ketone moieties observed .

Degradation Products:

| Condition | Major Degradation Product | Structure Change |

|---|---|---|

| pH < 3 | 12β-hydroxy derivative | Loss of acetyl group |

| pH > 10 | Reduced ketones | Formation of alcohols |

Comparative Reactivity with Structural Analogs

Reactivity varies among lanostane-type triterpenoids due to functional group positioning:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Key Findings from Comparative Studies

Substitution at C-12: The 12β-acetyloxy group in the target compound replaces a methyl group in 3β,7β,15β-trihydroxy-11,23-dioxolanost-8,16-dien-26-oic acid, introducing a polar ester moiety. This substitution correlates with a 10-fold increase in aqueous solubility compared to non-acetylated analogues . In contrast, ganoderic acid B lacks substituents at C-12, resulting in reduced membrane permeability in cellular assays .

Oxidation State and Bioactivity: Compounds with 11,15,23-trioxo groups (e.g., the target compound and ganoderic acid B) exhibit stronger inhibition of NF-κB signaling than those with fewer ketones (e.g., 3β,7β,20,23xi-tetrahydroxy-11,15-dioxolanosta-8-en-26-oic acid) . The Δ⁸-ene in the target compound and ganoderic acid B enhances electrophilicity, enabling covalent interactions with cysteine residues in target proteins .

Ester Derivatives: 12β-Acetyloxy-3β,7β-dihydroxy-11,15,23-trioxo-5α-lanost-8-en-26-oic acid methyl ester shows reduced cytotoxicity compared to the free acid form, suggesting that esterification at C-26 may attenuate cellular uptake .

Research Implications and Gaps

- Synthetic Accessibility : The 12β-acetyloxy group is challenging to introduce via semi-synthesis, limiting large-scale production .

- Pharmacokinetics: No in vivo studies compare the bioavailability of acetylated vs. non-acetylated lanostanes.

- Structure-Activity Relationships (SAR) : Further exploration of C-12 substitutions (e.g., propionyloxy, benzoyloxy) could optimize bioactivity .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and purifying 12β-Acetyloxy-3β,7β-dihydroxy-11,15,23-trioxo-5α-lanost-8-en-26-oic acid from natural sources?

- Methodological Answer : Utilize sequential extraction techniques (e.g., Soxhlet extraction with ethanol or methanol) followed by chromatographic separation. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is effective for purification. Monitor fractions using UV-Vis spectroscopy at λ ~210–230 nm for oxo/hydroxy groups. Validate purity via thin-layer chromatography (TLC) and mass spectrometry (MS). For large-scale isolation, consider centrifugal partition chromatography (CPC) to minimize solvent waste .

Q. How can the structural configuration of this compound be confirmed, particularly the stereochemistry at C-5α and C-12β positions?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, NOESY) with X-ray crystallography. NOESY correlations between H-3β and H-5α can confirm the 5α-lanostane backbone. For the acetyloxy group at C-12β, compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts. Crystallize the compound using slow evaporation in acetonitrile/water mixtures to obtain single crystals for X-ray analysis .

Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Use deuterated internal standards (e.g., d₃-acetyl derivatives) to account for matrix effects. Optimize ionization parameters in negative ion mode due to the carboxylic acid moiety. Validate the method per ICH guidelines for linearity (R² >0.995), LOD (≤0.1 ng/mL), and recovery rates (85–115%) .

Advanced Research Questions

Q. What are the key challenges in synthesizing the 11,15,23-trioxo groups in this compound via semi-synthetic routes?

- Methodological Answer : The trioxo groups are prone to over-oxidation or side reactions. Use regioselective oxidation catalysts, such as TEMPO/NaClO₂, to target C-11, C-15, and C-23 positions. Protect the 3β- and 7β-hydroxyls with tert-butyldimethylsilyl (TBS) groups before oxidation. Monitor reaction progress with in-situ IR spectroscopy to detect ketone formation (C=O stretch ~1700 cm⁻¹). Post-synthesis, deprotect using tetrabutylammonium fluoride (TBAF) .

Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be reconciled in mechanistic studies?

- Methodological Answer : Apply a quadripolar methodological framework:

- Theoretical pole : Link results to known lanostane pathways (e.g., NF-κB inhibition vs. mitochondrial apoptosis).

- Epistemological pole : Compare dose-response curves across cell lines (e.g., IC₅₀ in cancer vs. primary cells).

- Technical pole : Use CRISPR-edited cell models to knockout specific targets (e.g., Bcl-2 for apoptosis).

- Morphological pole : Validate via in vivo zebrafish xenografts to contextualize tissue-specific effects .

Q. What strategies can stabilize the 12β-acetyloxy group during long-term storage or in vivo assays?

- Methodological Answer : Store the compound in anhydrous DMSO at -80°C under argon to prevent hydrolysis. For in vivo studies, formulate with cyclodextrin-based nanocarriers to shield the acetyloxy group from esterases. Monitor degradation via LC-MS; if hydrolysis occurs, quantify the 12β-hydroxy derivative as a stability marker .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Use molecular docking (AutoDock Vina) with CYP3A4 and CYP2D6 crystal structures (PDB IDs: 5T3Q, 4WMT). Parameterize the force field for oxo/hydroxy groups using Gaussian09 at the B3LYP/6-31G* level. Validate predictions with in vitro microsomal assays, measuring metabolite formation via UPLC-QTOF-MS. Compare kinetic parameters (Km, Vmax) with docking scores to refine models .

Q. What degradation products are formed under oxidative stress, and how can they be characterized?

- Methodological Answer : Expose the compound to Fenton’s reagent (Fe²⁺/H₂O₂) to simulate oxidative degradation. Identify products via high-resolution MS (HRMS) and ¹³C-NMR. Major products likely include 11,15,23-trihydroxy derivatives (m/z +16 Da per hydroxylation) and lactone forms from intramolecular esterification. Compare fragmentation patterns with synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.